Ald-PEG5-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-PEG5-t-butyl ester is a chemical compound with the molecular formula C17H32O8 and a molecular weight of 364.43. It is a polyethylene glycol (PEG) derivative that contains an aldehyde group and a tert-butyl ester functional group. This compound is widely used in scientific research and industry due to its unique physical and chemical properties, which make it a valuable tool for various applications, including drug delivery and protein purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG5-t-butyl ester typically involves the reaction of a PEG derivative with an aldehyde group and a tert-butyl ester functional group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific synthetic route may vary depending on the desired purity and yield of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ald-PEG5-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ald-PEG5-t-butyl ester has numerous applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ald-PEG5-t-butyl ester involves its ability to act as a linker or conjugating agent. The aldehyde group allows for efficient conjugation with other molecules through specific chemical reactions, while the tert-butyl ester group provides protection to reactive functional groups. This dual functionality enables the compound to improve the solubility and stability of hydrophobic drugs and facilitate targeted drug delivery systems .
Comparison with Similar Compounds
- Ald-PEG1-t-butyl ester
- Ald-Ph-PEG2-t-butyl ester
- Ald-Ph-PEG4-t-butyl ester
- Ald-Ph-PEG6-t-butyl ester
Comparison: Ald-PEG5-t-butyl ester is unique due to its specific chain length and functional groups, which provide a balance between solubility and reactivity. Compared to shorter PEG derivatives, it offers improved solubility and stability, while longer PEG derivatives may provide enhanced biocompatibility but could be less reactive .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(4-formylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O8/c1-22(2,3)30-21(24)8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-20-6-4-19(18-23)5-7-20/h4-7,18H,8-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIJQYADDDNJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.